molecular formula C15H23N5O B4730154 2-(4-methyl-1-piperazinyl)-4-oxo-1,3-diazaspiro[5.5]undec-2-ene-5-carbonitrile

2-(4-methyl-1-piperazinyl)-4-oxo-1,3-diazaspiro[5.5]undec-2-ene-5-carbonitrile

Cat. No. B4730154
M. Wt: 289.38 g/mol
InChI Key: RAKSFSUYGPSHLQ-UHFFFAOYSA-N
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Description

Synthesis Analysis

Synthesis of compounds related to "2-(4-methyl-1-piperazinyl)-4-oxo-1,3-diazaspiro[5.5]undec-2-ene-5-carbonitrile" often involves green synthetic approaches, as demonstrated by Abdel-Mohsen and Hussein (2014), who developed a rapid and efficient protocol for synthesizing Schiff bases from 4-amino-2-thioxo-1,3-diazaspiro[5.5]undec-4-ene-5-carbonitrile using ammonium chloride in refluxing ethanol (Abdel-Mohsen & Hussein, 2014). This method emphasizes high yields, short reaction times, and environmental friendliness.

Molecular Structure Analysis

The molecular structure of compounds in this class, including the one , features a diazaspiro undecane core, which is a significant structural element. Macleod et al. (2006) reported on the microwave-assisted solid-phase synthesis of piperazines and diazaspirocycles, highlighting the importance of the α-methyl benzyl carbamate resin linker for successful synthesis (Macleod et al., 2006).

Chemical Reactions and Properties

The chemical reactivity of diazaspiro compounds, including the introduction of piperazine units, involves sophisticated synthetic techniques. The annulation of primary amines to piperazines and diazaspirocycles, as discussed by Macleod et al. (2006), underlines the complex reactions these compounds can undergo (Macleod et al., 2006).

Physical Properties Analysis

The physical properties of such compounds are closely tied to their molecular structures. The spiro and piperazine components can influence solubility, melting points, and stability. Although specific data for "this compound" are not provided in the cited literature, similar compounds synthesized using green methods have shown promising physical properties conducive to further functionalization and application in various fields (Abdel-Mohsen & Hussein, 2014).

Chemical Properties Analysis

The chemical properties, such as reactivity and potential biological activity, of these compounds are influenced by their structural motifs. The presence of the piperazine ring and the diazaspiro configuration contribute to a diverse range of chemical behaviors, making them suitable candidates for further exploration in medicinal chemistry and other applications. The work by Macleod et al. (2006) provides insight into the synthetic adaptability and potential functionalization of such compounds (Macleod et al., 2006).

properties

IUPAC Name

2-(4-methylpiperazin-1-yl)-4-oxo-1,3-diazaspiro[5.5]undec-1-ene-5-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23N5O/c1-19-7-9-20(10-8-19)14-17-13(21)12(11-16)15(18-14)5-3-2-4-6-15/h12H,2-10H2,1H3,(H,17,18,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RAKSFSUYGPSHLQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C2=NC3(CCCCC3)C(C(=O)N2)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23N5O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(4-methyl-1-piperazinyl)-4-oxo-1,3-diazaspiro[5.5]undec-2-ene-5-carbonitrile
Reactant of Route 2
Reactant of Route 2
2-(4-methyl-1-piperazinyl)-4-oxo-1,3-diazaspiro[5.5]undec-2-ene-5-carbonitrile
Reactant of Route 3
Reactant of Route 3
2-(4-methyl-1-piperazinyl)-4-oxo-1,3-diazaspiro[5.5]undec-2-ene-5-carbonitrile
Reactant of Route 4
Reactant of Route 4
2-(4-methyl-1-piperazinyl)-4-oxo-1,3-diazaspiro[5.5]undec-2-ene-5-carbonitrile
Reactant of Route 5
2-(4-methyl-1-piperazinyl)-4-oxo-1,3-diazaspiro[5.5]undec-2-ene-5-carbonitrile
Reactant of Route 6
Reactant of Route 6
2-(4-methyl-1-piperazinyl)-4-oxo-1,3-diazaspiro[5.5]undec-2-ene-5-carbonitrile

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